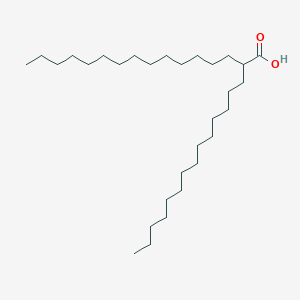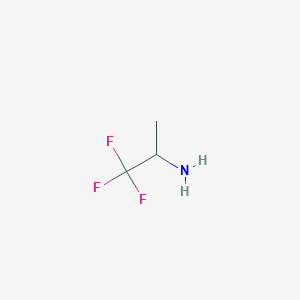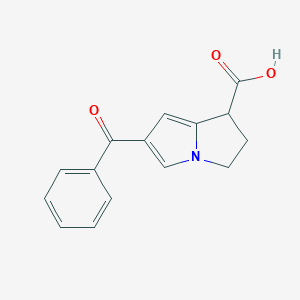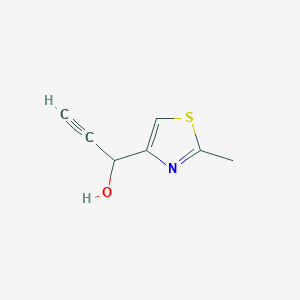
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol, also known as MTMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. MTMP is a heterocyclic compound that belongs to the thiazole family, and it contains a propargyl alcohol group, which makes it a versatile compound for various chemical reactions.
作用機序
The mechanism of action of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol is not fully understood, but it is believed to act through various pathways depending on its application. In medicine, this compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to modulate the immune system and reduce inflammation.
In agriculture, this compound has been found to disrupt the cellular membranes of insects and fungi, leading to their death. It has also been shown to activate certain plant growth regulators, leading to increased plant growth and crop yields.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicine, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
In agriculture, this compound has been found to increase the activity of certain enzymes involved in plant growth and development. It has also been shown to disrupt the cellular membranes of insects and fungi, leading to their death.
実験室実験の利点と制限
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has several advantages for lab experiments, including its ease of synthesis and versatility for various chemical reactions. It is also relatively stable and can be stored for extended periods without significant degradation.
However, this compound also has some limitations for lab experiments, including its potential toxicity and limited solubility in certain solvents. It is also relatively expensive compared to other compounds, which may limit its widespread use in certain applications.
将来の方向性
There are several future directions for the research and development of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol. In medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential applications for the treatment of various diseases. In agriculture, further studies are needed to optimize the use of this compound as a plant growth regulator and pesticide. In materials science, further studies are needed to explore the potential applications of this compound as a building block for the synthesis of new materials.
Conclusion:
This compound is a versatile compound with potential applications in various fields of scientific research. Its unique chemical structure and ease of synthesis make it a potential candidate for the development of new drugs, pesticides, and materials. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications for the advancement of science and technology.
合成法
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol can be synthesized using various methods, but the most common method is the reaction between 2-methylthiazole and propargyl alcohol in the presence of a strong base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.
科学的研究の応用
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.
In agriculture, this compound has been found to promote plant growth and increase crop yields. It has also been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
In materials science, this compound has been used as a building block for the synthesis of various materials such as polymers and metal complexes. Its unique chemical structure makes it a versatile compound for various chemical reactions, making it a potential candidate for the development of new materials.
特性
CAS番号 |
153027-88-4 |
|---|---|
分子式 |
C7H7NOS |
分子量 |
153.2 g/mol |
IUPAC名 |
1-(2-methyl-1,3-thiazol-4-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H7NOS/c1-3-7(9)6-4-10-5(2)8-6/h1,4,7,9H,2H3 |
InChIキー |
HPUFEQFDYOHESQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C(C#C)O |
正規SMILES |
CC1=NC(=CS1)C(C#C)O |
同義語 |
4-Thiazolemethanol, -alpha--ethynyl-2-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



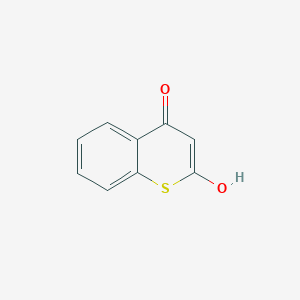

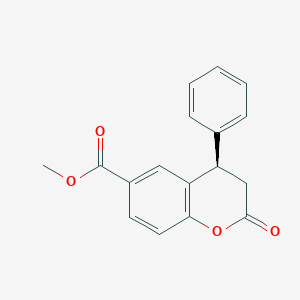
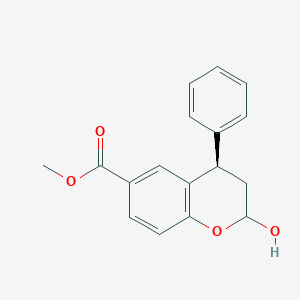

![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)

![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)


